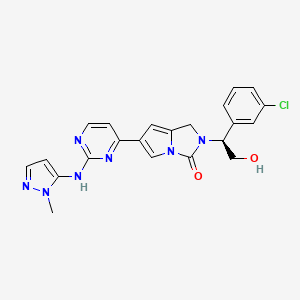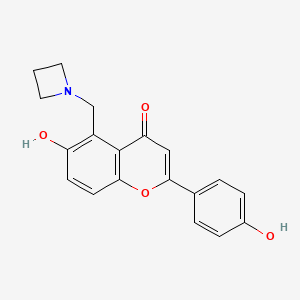
Antituberculosis agent-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antituberculosis agent-2 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of tuberculosis, including multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antituberculosis agent-2 involves multiple steps, including the formation of key intermediates and final product purification. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions: Antituberculosis agent-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound, which may exhibit improved pharmacological properties and reduced side effects .
Aplicaciones Científicas De Investigación
Antituberculosis agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Employed in the treatment of tuberculosis, particularly in cases involving drug-resistant strains.
Industry: Utilized in the development of new antituberculosis drugs and formulations
Mecanismo De Acción
The mechanism of action of antituberculosis agent-2 involves the inhibition of key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. This compound targets the synthesis of mycolic acids in the bacterial cell wall, leading to cell lysis and death . Additionally, it may interfere with nucleic acid synthesis and protein synthesis, further inhibiting bacterial growth .
Comparación Con Compuestos Similares
- Isoniazid
- Rifampin
- Pyrazinamide
- Ethambutol
- Bedaquiline
- Delamanid
Comparison: Antituberculosis agent-2 is unique in its ability to target multiple pathways within Mycobacterium tuberculosis, making it effective against drug-resistant strains. Unlike some first-line drugs, it exhibits a broader spectrum of activity and lower toxicity .
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
5-(azetidin-1-ylmethyl)-6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H17NO4/c21-13-4-2-12(3-5-13)18-10-16(23)19-14(11-20-8-1-9-20)15(22)6-7-17(19)24-18/h2-7,10,21-22H,1,8-9,11H2 |
Clave InChI |
YONQTMXRNDKBLV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



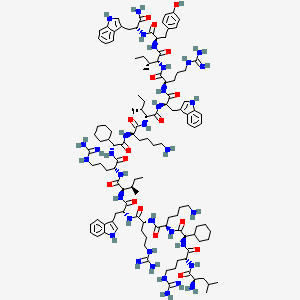
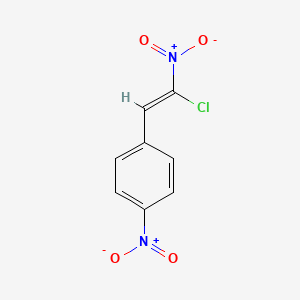
![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
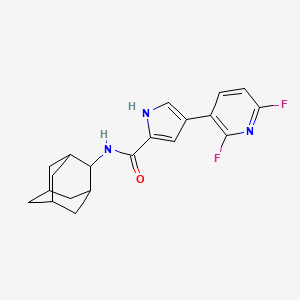
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)

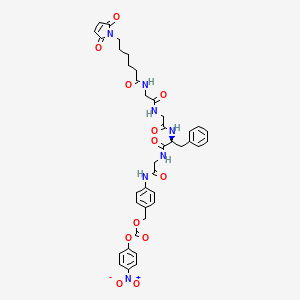
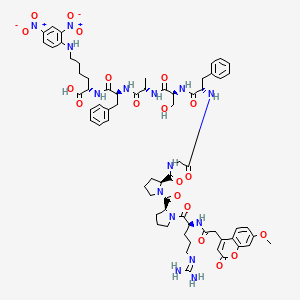
![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)
